molecular formula C20H18N4O7S B2547251 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 886912-42-1

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

Cat. No.: B2547251
CAS No.: 886912-42-1
M. Wt: 458.45
InChI Key: QDIRVHQKFPQOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 5,6-dihydro-1,4-dioxin moiety and a 4-methoxyphenylsulfonamido group. The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, confers electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal and agrochemical research . The sulfonamido group at the para position of the benzamide may improve target binding affinity, as sulfonamides are known to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions .

Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. For example, analogous compounds in the literature are synthesized via hydrazide intermediates reacting with isothiocyanates, followed by cyclization under basic conditions to form heterocyclic cores . Spectroscopic techniques (e.g., IR, NMR) are critical for confirming tautomeric forms and substituent positions, as seen in related triazole derivatives .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O7S/c1-28-15-6-8-16(9-7-15)32(26,27)24-14-4-2-13(3-5-14)18(25)21-20-23-22-19(31-20)17-12-29-10-11-30-17/h2-9,12,24H,10-11H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIRVHQKFPQOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • 1,3,4-Oxadiazole ring : Known for its biological activity against various targets.
  • Dioxin moiety : Contributes to its chemical reactivity and potential therapeutic effects.
  • Sulfonamide group : Enhances solubility and biological interactions.

The molecular formula is C22H20N4O6SC_{22}H_{20}N_{4}O_{6}S, and it has a molecular weight of 460.48 g/mol .

Anticancer Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often target specific enzymes involved in cancer cell proliferation and survival. The following table summarizes key findings related to the anticancer activity of similar compounds:

CompoundTarget EnzymeCancer Cell Lines TestedIC50 (µM)Reference
1,3,4-Oxadiazole Derivative AThymidylate SynthaseA549, MCF-75.0
1,3,4-Oxadiazole Derivative BHDACHeLa3.2
N-(5-(5,6-dihydro-1,4-dioxin)-1,3,4-oxadiazol)TelomeraseHepG26.0

These compounds work through various mechanisms including:

  • Inhibition of telomerase : Essential for cancer cell immortality.
  • Histone deacetylase (HDAC) inhibition : Modulates gene expression related to cancer progression.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The following table highlights some findings:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)Reference
Oxadiazole Derivative CStaphylococcus aureus15 µg/mL
Oxadiazole Derivative DEscherichia coli20 µg/mL

Mechanisms of action may include:

  • Disruption of bacterial cell wall synthesis : Leading to cell lysis.
  • Inhibition of essential metabolic pathways : Such as folate synthesis.

The biological effects of this compound are largely attributed to its interactions with specific molecular targets within cells. These include:

  • Enzyme inhibition : Binding to active sites on enzymes like thymidylate synthase or HDAC.
  • Receptor modulation : Altering the activity of growth factor receptors involved in cell signaling pathways.

Case Studies

Recent studies have explored the efficacy of this compound in vitro:

  • Cytotoxicity Assay : An MTT assay demonstrated that the compound significantly reduced cell viability in A549 lung cancer cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition Studies : Inhibition assays revealed that the compound effectively inhibits HDAC activity in HeLa cells, suggesting potential for use in epigenetic therapy for cancer .

Scientific Research Applications

Introduction to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

This compound is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. The compound features a combination of a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety, which contribute to its diverse applications in scientific research.

Structural Characteristics

The molecular formula for this compound is C22H20N4O6S. Its structure includes:

  • A 1,3,4-oxadiazole ring that is known for its biological activity.
  • A 1,4-dioxin moiety that enhances its chemical reactivity.
  • A sulfonamide group , which is commonly associated with antimicrobial properties.

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Introduction of the 1,4-Dioxin Moiety : The dioxin ring can be synthesized from a diol and a dihalide under basic conditions.
  • Coupling Reaction : The final step involves coupling the oxadiazole with the dioxin moiety to form the complete structure.

Medicinal Chemistry

This compound has shown promising applications in various areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

  • Studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma and breast cancer cells .

Antimicrobial Properties

The sulfonamide group in this compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth and exhibit activity against both Gram-positive and Gram-negative bacteria .

In Vivo Studies

Research involving animal models has shown that oxadiazole derivatives can effectively lower glucose levels in diabetic models. This suggests potential applications in anti-diabetic therapies .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows for extensive SAR studies. Variations in substituents on the benzamide or oxadiazole rings can lead to different biological activities and potencies.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerN-Aryl oxadiazolesInduced apoptosis in various cancer cell lines
AntimicrobialSulfonamide derivativesInhibition of bacterial growth
Anti-diabeticOxadiazole derivativesSignificant reduction in glucose levels in models

Notable Research Findings

  • Anticancer Studies : A study reported significant growth inhibition percentages (up to 86%) against specific cancer cell lines due to the presence of oxadiazole moieties .
  • Antimicrobial Efficacy : Compounds similar to this one have shown effective action against a range of bacteria and fungi .
  • Anti-diabetic Activity : In vivo studies demonstrated the ability of certain oxadiazole derivatives to lower glucose levels significantly when tested on genetically modified models .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and amide linkages are susceptible to hydrolysis under acidic or basic conditions.

  • Sulfonamide Hydrolysis :
    The 4-methoxyphenylsulfonamide group can undergo cleavage in concentrated sulfuric acid at elevated temperatures (80–100°C), yielding 4-methoxyphenylsulfonic acid and the corresponding amine .

    • Example:
      Reaction :

      N-(...sulfonamido)benzamide+H2OH2SO4,Δ4-methoxyphenylsulfonic acid+Amine intermediate\text{N-(...sulfonamido)benzamide} + \text{H}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{4-methoxyphenylsulfonic acid} + \text{Amine intermediate}

      Yield : ~70–85% (analogous to).

  • Amide Hydrolysis :
    The benzamide backbone hydrolyzes in alkaline conditions (e.g., NaOH/THF), producing benzoic acid derivatives .

    • Example:
      Reaction :

      Benzamide+OHTHF/H2OBenzoic acid+Amine\text{Benzamide} + \text{OH}^- \xrightarrow{\text{THF/H}_2\text{O}} \text{Benzoic acid} + \text{Amine}

      Conditions : 30% NaOH, reflux for 2 h, 94% yield (similar to ).

Nucleophilic Substitution at the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is reactive toward nucleophiles due to its electron-deficient nature.

  • Ring-Opening Reactions :
    Treatment with primary amines (e.g., ethylamine) in toluene under reflux leads to ring opening, forming hydrazide intermediates .

    • Example:
      Reaction :

      Oxadiazole+R-NH2ΔHydrazide+By-products\text{Oxadiazole} + \text{R-NH}_2 \xrightarrow{\Delta} \text{Hydrazide} + \text{By-products}

      Conditions : Toluene, triethylamine, 0°C → reflux (2 h) .

Oxidation of the Dihydrodioxin Moiety

The 5,6-dihydro-1,4-dioxin group can undergo oxidation to form a fully aromatic dioxin structure.

  • Oxidation with mCPBA :
    Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the dihydrodioxin to a dioxin at room temperature .

    • Example:
      Reaction :

      Dihydrodioxin+mCPBADCM, RTDioxin+mCBA\text{Dihydrodioxin} + \text{mCPBA} \xrightarrow{\text{DCM, RT}} \text{Dioxin} + \text{mCBA}

      Yield : ~84% (analogous to ).

Functionalization of the Methoxy Group

The 4-methoxy group on the phenyl ring can undergo demethylation or electrophilic substitution.

  • Demethylation with BBr₃ :
    Boron tribromide cleaves the methoxy group to a hydroxyl group in dichloromethane at −78°C .

    • Example:
      Reaction :

      4-OCH3BBr3,DCM4-OH\text{4-OCH}_3 \xrightarrow{\text{BBr}_3, \text{DCM}} \text{4-OH}

      Yield : >90% (similar to ).

Cross-Coupling Reactions

The aryl bromide (if present) or sulfonamide group can participate in palladium-catalyzed couplings .

  • Suzuki Coupling :
    Example with phenylboronic acid:
    Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h .
    Yield : ~60–75%.

Mechanistic Insights

  • Sulfonamide Hydrolysis : Proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

  • Oxadiazole Ring Opening : Initiated by nucleophilic attack at the C-2 position, leading to ring cleavage and hydrazide formation .

Comparison with Similar Compounds

Spectroscopic Differentiation

  • IR spectra of triazole derivatives [7–9] show νC=S bands (1247–1255 cm⁻¹) and lack νC=O bands, confirming tautomeric forms . In contrast, the target compound’s oxadiazole core would lack C=S vibrations, with characteristic C=N and C-O stretches instead.

Physicochemical Properties

  • LogP predictions: The target compound’s dihydrodioxin and sulfonamido groups likely reduce lipophilicity compared to halogenated analogs (e.g., Cl/F-substituted etobenzanid).
  • Solubility: The dihydrodioxin’s ether oxygen atoms may enhance aqueous solubility relative to triazolo-oxazine derivatives .

Preparation Methods

Preparation of 5,6-Dihydro-1,4-dioxin-2-carboxylic Acid Hydrazide

The synthesis begins with 5,6-dihydro-1,4-dioxin-2-carboxylic acid (Compound A ), which is treated with excess hydrazine hydrate in ethanol under reflux. The reaction yields the corresponding hydrazide (Compound B ) with >85% efficiency.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 6 hours
  • Workup : Filtration and recrystallization from ethanol.

Cyclization to 2-Amino-1,3,4-oxadiazole

Compound B undergoes cyclization using cyanogen bromide (BrCN) in the presence of sodium ethoxide. This step generates the 2-amino-1,3,4-oxadiazole derivative (Compound C ) via intramolecular dehydration.

Optimization Insights :

  • Molar Ratio : Hydrazide-to-BrCN ratio of 1:1.2 ensures complete conversion.
  • Base : Sodium ethoxide (2.5 eq) in dry THF.
  • Yield : 78–82% after purification by silica gel chromatography.

Characterization Data :

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 2H, NH2), 6.95 (d, J = 8.5 Hz, 1H, dioxin-H), 4.32 (m, 4H, OCH2CH2O).

Synthesis of 4-(4-Methoxyphenylsulfonamido)Benzoyl Chloride

Nitro Reduction and Sulfonylation

4-Nitrobenzoic acid (Compound D ) is reduced to 4-aminobenzoic acid (Compound E ) using hydrogen gas (1 atm) over palladium-on-carbon in ethanol. Subsequent sulfonylation with 4-methoxyphenylsulfonyl chloride (1.2 eq) in pyridine affords 4-(4-methoxyphenylsulfonamido)benzoic acid (Compound F ) in 89% yield.

Critical Parameters :

  • Reaction Time : 12 hours at 0–5°C prevents over-sulfonylation.
  • Workup : Acidification with HCl precipitates the product.

Acyl Chloride Formation

Compound F is treated with thionyl chloride (3 eq) in dichloromethane (DCM) under reflux for 3 hours, yielding 4-(4-methoxyphenylsulfonamido)benzoyl chloride (Compound G ).

Purity Control :

  • Distillation under reduced pressure removes excess thionyl chloride.
  • Immediate use in the next step prevents hydrolysis.

Coupling of Fragments to Form the Target Compound

Amide Bond Formation

Compound C (1 eq) and G (1.1 eq) are coupled using ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM. The reaction proceeds at room temperature for 12 hours, yielding the final product.

Optimized Conditions :

  • Base : Triethylamine (2 eq) neutralizes HCl byproducts.
  • Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (500 MHz, DMSO-d6) : δ 10.68 (s, 1H, NH), 8.23 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.74 (d, J = 8.0 Hz, 2H, SO2Ar-H), 6.97 (d, J = 8.5 Hz, 2H, OCH3-Ar-H), 4.34 (m, 4H, OCH2CH2O), 3.83 (s, 3H, OCH3).
  • HRMS (ESI+) : m/z calculated for C24H21N4O7S [M+H]+: 533.1132; found: 533.1138.

Thermal Properties :

  • Melting Point : 258–260°C (decomposition observed above 260°C).

Comparative Analysis of Synthetic Routes

Alternative Oxadiazole Formation Strategies

The ACS Omega protocol employs carbon disulfide for oxadiazole cyclization, producing 2-mercapto derivatives. However, this necessitates an additional amination step, reducing overall efficiency (yield: 65–70%). In contrast, the cyanogen bromide route achieves direct amine incorporation, enhancing atom economy.

Sulfonamido Group Introduction

The MDPI method utilizes EDCI/DMAP for sulfonamide coupling, whereas the PMC approach prefers HATU for improved kinetics. While EDCI is cost-effective, HATU offers higher yields (80–85%) in moisture-sensitive reactions.

Challenges and Mitigation Strategies

Oxadiazole Ring Stability

The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Storage in anhydrous DCM at −20°C prevents degradation.

Sulfonamido Crystallization

The sulfonamido group induces high crystallinity, complicating solubility. Recrystallization from dimethylformamide (DMF)/water (1:3) optimizes purity without compromising yield.

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges are encountered during its synthesis?

The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

  • Sulfonamide Formation : Reacting a benzamide precursor with 4-methoxyphenylsulfonyl chloride under dynamic pH control (pH 10) using aqueous Na₂CO₃ to ensure regioselective coupling .
  • Oxadiazole Cyclization : Using phosphorus oxychloride (POCl₃) at 120°C to cyclize hydrazide intermediates into the 1,3,4-oxadiazole ring, a method validated for similar oxadiazole derivatives .
  • Dihydrodioxin Incorporation : Coupling the oxadiazole intermediate with 5,6-dihydro-1,4-dioxin-2-yl groups via nucleophilic aromatic substitution, requiring anhydrous conditions and catalytic lithium hydride (LiH) . Challenges : Low yields in cyclization steps due to steric hindrance, and purification difficulties caused by polar byproducts. Reverse-phase HPLC with acetonitrile/water gradients is recommended for isolation .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons in the dihydrodioxin (δ 4.2–4.5 ppm for OCH₂CH₂O) and methoxyphenyl (δ 3.8 ppm for OCH₃) groups. Aromatic protons in the oxadiazole and benzamide rings appear as complex multiplets .
  • Mass Spectrometry (EIMS) : Confirms molecular weight via [M+H]⁺ peaks and fragmentation patterns specific to sulfonamide and oxadiazole cleavage .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for the 1,3,4-oxadiazole and sulfonamide moieties in this compound’s biological activity?

  • Oxadiazole Modifications : Systematic replacement of the dihydrodioxin group with other heterocycles (e.g., thiadiazoles) to assess antibacterial potency. Evidence shows oxadiazoles enhance membrane permeability .
  • Sulfonamide Substitutions : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring to improve enzyme inhibition (e.g., lipoxygenase IC₅₀ values reduced by 40% with para-CF₃ substitution) .
  • Biological Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) and enzyme inhibition studies using UV-Vis spectrophotometry .

Q. How can researchers address contradictory data regarding the compound’s metabolic stability versus its in vitro efficacy?

  • In Vitro/In Vivo Correlation : Use hepatic microsomal assays to measure metabolic half-life (t₁/₂) and compare with in vivo pharmacokinetics in rodent models. Adjust lipophilicity via trifluoromethyl or methoxy groups to balance stability and bioavailability .
  • Isotope-Labeling Studies : Incorporate ¹⁴C labels in the sulfonamide moiety to track metabolite formation via LC-MS, identifying degradation hotspots .
  • Computational Modeling : Density functional theory (DFT) predicts electron-density distributions at reactive sites, guiding structural modifications to reduce oxidative metabolism .

Q. What experimental designs are recommended for assessing environmental fate and ecotoxicological impacts?

  • Abiotic Degradation : Hydrolysis studies at varying pH (3–9) and photolysis under UV light to measure half-lives in water and soil. The dihydrodioxin moiety shows pH-dependent stability (t₁/₂ = 14 days at pH 7) .
  • Biotic Transformation : Use soil microcosms with LC-MS/MS to identify microbial metabolites. The oxadiazole ring is prone to microbial cleavage, generating non-toxic carboxylic acids .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays (72-h IC₅₀) to evaluate aquatic toxicity. Sulfonamide derivatives typically show moderate toxicity (EC₅₀ = 10–50 mg/L) .

Methodological Notes

  • Synthetic Optimization : Replace POCl₃ with trichloroisocyanuric acid (TCICA) for safer, greener oxadiazole cyclization .
  • Data Contradictions : Apply principal component analysis (PCA) to reconcile discrepancies between bioactivity and stability data, focusing on molecular descriptors like logP and polar surface area .
  • Environmental Sampling : Solid-phase extraction (SPE) with C18 cartridges is recommended for isolating the compound from complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.